molecular formula C18H17NO4 B6411185 5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261900-38-2

5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411185
CAS No.: 1261900-38-2
M. Wt: 311.3 g/mol
InChI Key: OTGPMSSONHEOIE-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. This compound features a benzoic acid core with a hydroxyl group at the 5-position and a pyrrolidinylcarbonyl group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoic acid derivative, followed by the introduction of the hydroxyl group at the 5-position through electrophilic substitution reactions. The pyrrolidinylcarbonyl group is then introduced at the 3-position using amide coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrolidinylcarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols or amines .

Scientific Research Applications

5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and pyrrolidinylcarbonyl groups play crucial roles in binding to enzymes, receptors, and other biomolecules. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxybenzoic acids and pyrrolidinylcarbonyl derivatives, such as:

  • 4-Hydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 3-(Pyrrolidinylcarbonyl)benzoic acid

Uniqueness

5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and pyrrolidinylcarbonyl groups allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .

Properties

IUPAC Name

3-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGPMSSONHEOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692094
Record name 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-38-2
Record name 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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